Cas no 643083-24-3 (1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo-)
1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo-
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- Inchi: 1S/C7H5FINO2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2,10H2
- InChI Key: NQCWYOMEHAOVKQ-UHFFFAOYSA-N
- SMILES: NC1C(=CC(I)=C2OCOC=12)F
1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-55252441-1.0g |
5-fluoro-7-iodo-1,3-dioxaindan-4-amine |
643083-24-3 | 95% | 1.0g |
$0.0 | 2022-12-31 |
1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo- Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo-
1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo
The compound 1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo (CAS No. 643083-24-3) is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound belongs to the class of benzodioxoles, which are known for their unique electronic properties and structural versatility. The presence of the fluorine and iodine substituents at the 5 and 7 positions, respectively, introduces intriguing electronic effects that make this compound a subject of interest in contemporary research.
Recent studies have highlighted the importance of 1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo in drug discovery efforts. Its structure allows for precise modulation of electronic properties, making it a promising candidate for designing bioactive molecules. For instance, researchers have explored its potential as a building block for constructing advanced materials with tailored optical and electronic properties. The benzodioxole core is particularly valuable due to its ability to stabilize reactive intermediates during synthesis.
In terms of synthesis, the preparation of 1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo involves a multi-step process that typically begins with the formation of the benzodioxole ring. This is often achieved through condensation reactions involving appropriate diols and aldehydes or ketones. The introduction of the fluorine and iodine substituents requires careful control over reaction conditions to ensure regioselectivity and high yields. Recent advancements in catalytic methods have significantly improved the efficiency of these transformations.
The pharmacological applications of 1,3-Benzodioxol-4-amine, 5-fluoro-7-iodo are currently under active investigation. Preclinical studies suggest that this compound may exhibit potent anti-inflammatory and antioxidant activities due to its ability to scavenge free radicals. Additionally, its structural features make it a potential candidate for targeting specific receptors in cancer therapy. Researchers are exploring its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
From a materials science perspective, the compound's electronic properties make it an attractive candidate for use in organic electronics. The benzodioxole core contributes to high charge carrier mobility, while the fluorine and iodine substituents allow for fine-tuning of these properties. Recent experiments have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). These applications highlight its versatility across multiple disciplines.
In terms of safety and toxicity profiles, preliminary assessments indicate that 1,3-Benzodioxol-4-amine, 5-fluoro-7-i odo exhibits low acute toxicity in experimental models. However, further studies are required to fully understand its long-term effects and bioaccumulation potential. Regulatory compliance remains a critical consideration for its development as a pharmaceutical or industrial material.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1,3-Benzodioxol -4-am ine, exploring novel applications in drug delivery systems, and investigating its role in advanced materials science. Collaborative efforts between academic institutions and industry partners are expected to accelerate progress in these areas.
In conclusion,1 ,3-Ben zodi ox ol -4 -ami ne, with its unique structural features and promising biological properties , represents a significant advancement in modern chemistry . Its continued exploration will undoubtedly contribute to breakthroughs in both therapeutic development and materials innovation .
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